

How to use BAPTA-AM for intracellular calcium imaging

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Compound of Interest

Compound Name:	2-(2-aminophenoxy)ethan-1-ol hydrochloride
CAS No.:	1050652-15-7
Cat. No.:	B6281337

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Application Note: Interrogating Calcium-Dependent Pathways Using BAPTA-AM

Introduction & Mechanistic Overview

Intracellular calcium (

) is a ubiquitous second messenger regulating diverse cellular processes, from neurotransmitter release to apoptosis[1]. To definitively prove that a specific cellular event is

-dependent, researchers must effectively clamp cytosolic

levels. BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl ester)) is the gold-standard membrane-permeable calcium chelator for this purpose[2].

Unlike its free-acid counterpart, BAPTA, which is highly negatively charged and requires invasive techniques like microinjection or patch-clamping to enter cells[3], BAPTA-AM is electrically neutral and lipophilic. This allows it to passively diffuse across the intact plasma membrane[4]. Once localized in the cytosol, endogenous intracellular esterases hydrolyze the

four acetoxymethyl (AM) ester groups. This cleavage unmasks the carboxylate groups, converting the molecule into the active, cell-impermeant BAPTA anion, which is subsequently trapped inside the cell to act as a rapid

sink[5].

Physicochemical Properties & Quantitative Data

BAPTA-based buffers are vastly superior to EGTA or EDTA for intracellular studies because their metal binding is highly selective for

over

and is relatively insensitive to physiological pH fluctuations[6]. Furthermore, BAPTA binds and releases

ions 50–400 times faster than EGTA, allowing it to intercept rapid

transients[6].

Table 1: Physicochemical Properties of BAPTA-AM and Active BAPTA

Parameter	Value / Specification
Molecular Weight (BAPTA-AM)	764.68 g/mol [7]
Dissociation Constant ()	~160 nM (in -free conditions)[3]
Typical Loading Concentration	10 - 50 μ M (Cell-type dependent)[8]
Absorption Maxima (Free / Complexed)	254 nm / 274 nm[4]
Emission Maxima	Non-fluorescent (Compatible with Fluo-4/Fura-2)
Primary Application	Establishing an intracellular "zero free calcium" baseline[6]

Experimental Design & Causality: The "Why" Behind the Protocol

A robust protocol is a self-validating system. As application scientists, we do not merely follow steps; we engineer the chemical environment to maximize signal-to-noise ratios and cellular viability.

- **The Role of Pluronic F-127:** AM esters are inherently hydrophobic and prone to precipitation in aqueous physiological buffers. Pluronic F-127 (typically 0.02% - 0.05%) acts as a non-ionic dispersing agent, preventing micelle aggregation and ensuring uniform cellular loading without disrupting the plasma membrane[5].
- **Preventing Dye Extrusion with Probenecid:** Many robust cell lines (e.g., CHO, HeLa, and macrophages) express organic anion transporters that recognize de-esterified BAPTA as a xenobiotic and actively pump it out. Adding Probenecid (1 - 2.5 mM) reversibly inhibits these transporters, locking the chelator inside the cytosol[9].
- **The Critical Recovery Phase:** The enzymatic hydrolysis of AM esters generates formaldehyde and acetic acid as stoichiometric byproducts. If imaging commences immediately after loading, the cell may suffer from transient acidification and incomplete de-esterification. A 15-30 minute recovery period in fresh, dye-free media allows the cell to buffer the pH and clear toxic byproducts, ensuring that only fully active BAPTA remains[8].
- **Validation Controls:** To validate the chelation, always run a parallel positive control using a ionophore (e.g., Ionomycin) or an ER-store depletor (e.g., Thapsigargin)[10]. In properly BAPTA-loaded cells, the expected fluorescent spike from co-loaded indicators (like Fluo-4) should be completely abolished.

Step-by-Step Methodology: Loading Adherent Cells

Materials Required:

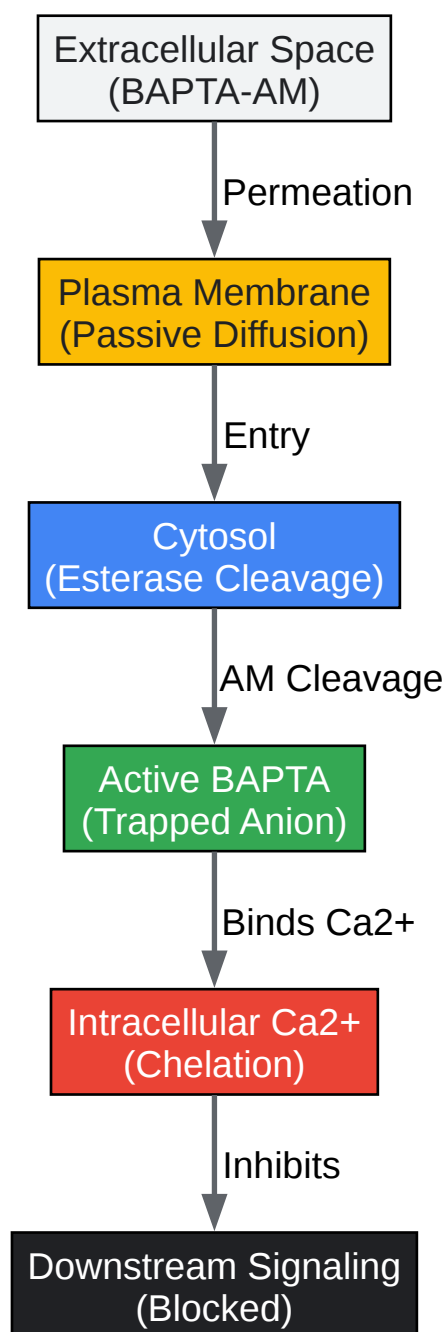
- BAPTA-AM (Store desiccated at -20°C)[5]
- Anhydrous DMSO (Moisture degrades AM esters)[8]
- Pluronic F-127 (20% w/v in DMSO)[9]
- Probenecid (Optional, 250 mM alkaline stock)[9]

- HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.3-7.4[9]

Protocol:

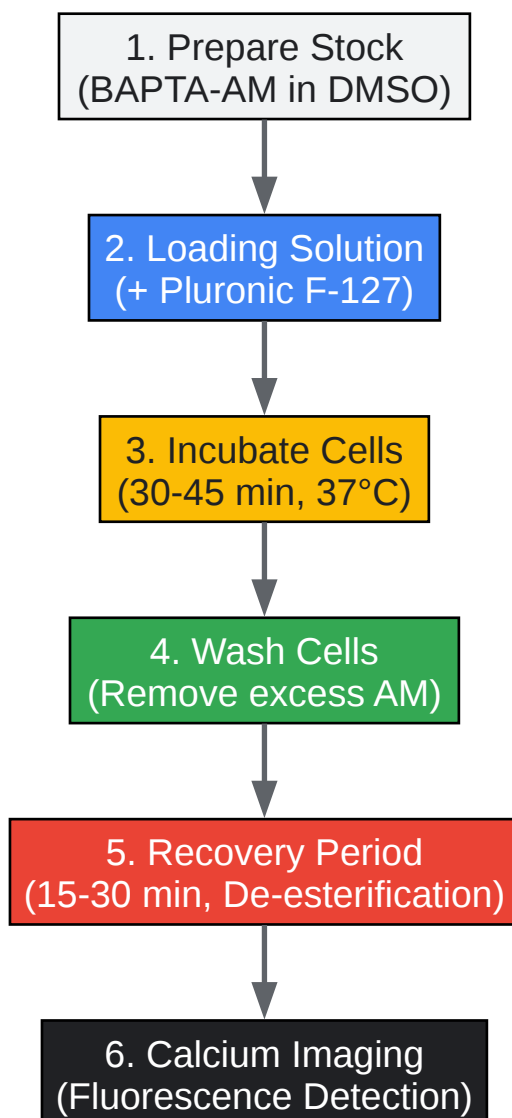
- **Stock Reconstitution:** Dissolve BAPTA-AM powder in high-quality, anhydrous DMSO to create a 50 mM stock solution. Vortex for 30-60 seconds and briefly sonicate (10-15 seconds) if necessary to ensure complete dissolution. Aliquot into single-use tubes and store at -20°C[8].
- **Loading Solution Preparation:** In a conical tube, mix the required volume of BAPTA-AM stock with Pluronic F-127 to achieve a final Pluronic concentration of ~0.02-0.05%. Dilute this mixture into pre-warmed HBSS to reach a final BAPTA-AM concentration of 10-50 µM[8]. Add Probenecid to a final concentration of 2.5 mM if required[9].
- **Cellular Incubation:** Aspirate culture media from the adherent cells. Wash once with plain HBSS to remove serum esterases that could prematurely cleave the AM ester in the extracellular space. Add the BAPTA-AM loading solution and incubate at 37°C in the dark for 30-45 minutes[5].
- **Washing & De-esterification (Recovery):** Aspirate the loading solution and gently wash the cells 2-3 times with fresh HBSS to remove extracellular BAPTA-AM[8]. Add standard culture media or imaging buffer and incubate for an additional 15-30 minutes at 37°C. This recovery period is mandatory for complete intracellular de-esterification[1].
- **Assay Execution:** Proceed with targeted calcium imaging workflows or electrophysiological synaptic transmission recordings[8].

Mechanistic and Workflow Visualizations



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Mechanism of BAPTA-AM cellular entry, esterase activation, and calcium chelation.



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Step-by-step experimental workflow for BAPTA-AM loading and calcium imaging.

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